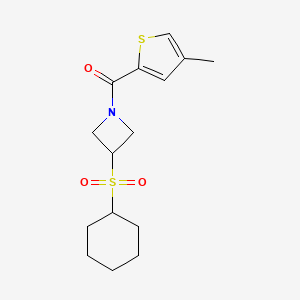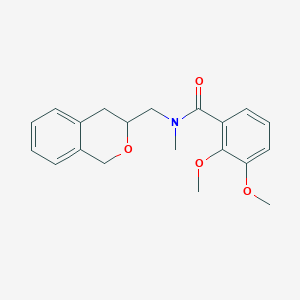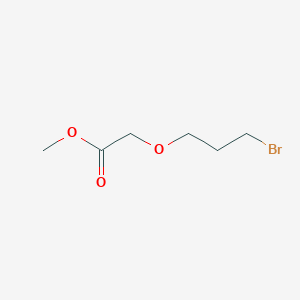
1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with a structure similar to “1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea” often belong to the class of organic compounds known as ureas, which contain a carbonyl group flanked by two amine groups . They are used in a wide range of applications, including as pharmaceuticals, in polymer production, and as agricultural chemicals .
Molecular Structure Analysis
The molecular structure of a compound similar to “1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea” would likely include a urea backbone (a carbonyl group flanked by two amine groups), with phenyl and hydroxyphenylpropyl substituents .
Chemical Reactions Analysis
Ureas, in general, can undergo a variety of chemical reactions, including hydrolysis, condensation, and reactions with various electrophiles and nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea” would depend on its specific structure. In general, ureas are solid at room temperature and are soluble in water .
Wissenschaftliche Forschungsanwendungen
Metabolic Engineering for Value-Added Chemical Production
Corynebacterium glutamicum has been metabolically engineered to efficiently produce 3-hydroxypropionic acid (3-HP), a valuable platform chemical, from glucose and xylose. This achievement showcases the potential of microbial bioconversion processes in utilizing renewable resources for the production of industrially important chemicals, paving the way for sustainable chemical manufacturing (Chen et al., 2017).
Discovery of Natural Products with Therapeutic Potential
Research on the flower of Hosta plantaginea led to the isolation of new phenolic glucosides with moderate cyclooxygenases inhibition activities, indicating potential anti-inflammatory properties. This study contributes to the understanding of the medicinal value of natural products and highlights the importance of exploring biodiversity for new therapeutic agents (Yang et al., 2017).
Enhancements in Chemical Synthesis Methods
Developments in the gold-catalyzed intermolecular hydroalkoxylation of allenes represent significant advancements in the field of organic synthesis, offering efficient pathways to complex organic molecules. Such catalytic processes are crucial for the development of new materials and pharmaceuticals, demonstrating the role of catalysis in modern synthetic chemistry (Harris et al., 2018).
Advancements in Material Science
Research into the preparation of lactic acid- and glucose-responsive poly(ε-caprolactone)-b-poly(ethylene oxide) block copolymer micelles introduces innovative approaches to smart drug delivery systems. These findings underscore the importance of responsive polymers in creating more effective and targeted therapeutic delivery vehicles, offering significant benefits for healthcare applications (Vrbata & Uchman, 2018).
Novel Antitumor and Antimicrobial Agents
The microwave-assisted synthesis of novel antitumor and antimicrobial compounds highlights the ongoing search for more effective treatments against diseases. This research demonstrates the potential of innovative synthetic methodologies in rapidly producing new compounds with significant biological activities, indicating the continuous need for advancements in medicinal chemistry (Azmy et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on a compound like “1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea” would depend on its potential applications. For example, if it has pharmaceutical properties, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .
Eigenschaften
IUPAC Name |
1-(3-hydroxy-3-phenylpropyl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17(16-9-5-2-6-10-16)12-14-20-18(22)19-13-11-15-7-3-1-4-8-15/h1-10,17,21H,11-14H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYMIOZCXBXNNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2927742.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2,2-diphenylacetate](/img/structure/B2927743.png)
![3-chloro-4-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2927744.png)
![5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2927746.png)

![N-[[3-(Cyclopentyloxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2927750.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2927751.png)





![N-1,3-benzodioxol-5-yl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2927758.png)
![2-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2927761.png)